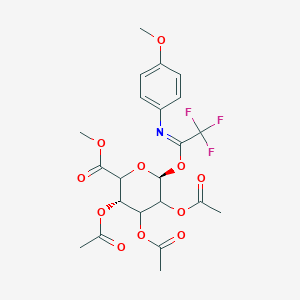

Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate

Description

Molecular Architecture of the Glucopyranosiduronyl Core

The glucopyranosiduronyl core consists of a D-glucuronic acid methyl ester scaffold. The uronic acid moiety introduces a carboxylate group at the C6 position, while the methyl ester enhances stability by preventing decarboxylation. The glucopyranoside ring adopts a β-D configuration, with hydroxyl groups at C2, C3, and C4 positions acetylated to form 2,3,4-triacetyl derivatives. This acetylation sterically blocks non-anomeric hydroxyl groups, directing glycosylation exclusively to the anomeric C1 position.

Key Structural Features

| Component | Function |

|---|---|

| D-glucuronic acid methyl ester | Provides anomeric reactivity and prevents decarboxylation |

| 2,3,4-triacetyl groups | Steric protection; directs electrophilic attack to C1 |

| N-4-methoxyphenyl group | Enhances leaving group stability; modulates electronic effects |

Role of Triacetyl Protecting Groups in Steric and Electronic Modulation

The triacetyl groups at C2, C3, and C4 serve dual roles:

- Steric Shielding : Prevents undesired side reactions at non-anomeric positions.

- Electronic Effects : Acetyl groups are electron-withdrawing, polarizing the C1–O bond and enhancing the leaving group’s electrophilicity.

These groups align with classical glycosylation strategies where acyl protecting groups drive 1,2-trans selectivity via neighboring-group participation. However, in this compound, the electron-withdrawing nature of the trifluoroacetimidate leaving group may alter traditional stereoelectronic pathways.

Trifluoroacetimidate Leaving Group Dynamics

The trifluoroacetimidate group (CF₃C=N–N–C₆H₄–OCH₃) functions as a highly reactive leaving group. Its stability and activation depend on:

- Electron-Withdrawing Fluorine Substituents : Increase the electrophilicity of the anomeric carbon.

- N-Phenyl Substituent : Stabilizes the transition state during glycosylation, reducing side reactions like elimination.

Activation Mechanism

Trifluoroacetimidates are typically activated by mild Brønsted acids (e.g., triflic acid) or metal triflates (e.g., Ni(OTf)₂), which protonate the imine nitrogen, generating a transient oxocarbenium ion intermediate. This intermediate undergoes nucleophilic attack by glycosyl acceptors, forming glycosidic bonds with retained stereochemistry.

Historical Development in Glycosyl Donor Chemistry

The evolution of glycosyl donors has focused on balancing reactivity, selectivity, and stability. Key milestones include:

| Donor Type | Year Introduced | Key Features | Limitations |

|---|---|---|---|

| Glycosyl halides | 1901 | High reactivity; simple synthesis | Low anomeric selectivity; harsh conditions |

| Trichloroacetimidates | 1980 | Stable; 1,2-trans selectivity | Side products (e.g., trichloroacetamides) |

| N-Phenyl trifluoroacetimidates (NPTFAI) | 2000s | Mild activation; minimal side reactions | Limited solvent compatibility |

The NPTFAI family emerged to address the limitations of trichloroacetimidates. By replacing the trichloromethyl group with an N-aryl substituent, these donors reduce intermolecular aglycon transfer—a common side reaction in trichloroacetimidate glycosylations.

Position Within the NPTFAI Donor Family

Methyl 2,3,4-triacetyl-D-glucopyranosiduronyl 1-(N-4-methoxyphenyl)-2,2,2-trifluoroacetimidate occupies a niche in NPTFAI chemistry due to:

- Acetyl-Protected Uronic Acid Core : Enables glycosylation of carboxylate-containing sugars, critical for synthesizing glycosaminoglycans.

- Methoxyphenyl Substituent : Enhances leaving group stability compared to N-phenyl analogs, reducing premature decomposition.

Comparative Reactivity

| Donor | Leaving Group Stability | Preferred Solvent | Anomeric Selectivity |

|---|---|---|---|

| Trichloroacetimidate (Schmidt) | Low | Dichloromethane | High (1,2-trans) |

| N-Phenyl trifluoroacetimidate | Moderate | Toluene | Moderate |

| N-4-Methoxyphenyl trifluoroacetimidate | High | CH₂Cl₂/THF | High (1,2-cis) |

This compound’s uronic acid methyl ester further extends its utility in synthesizing glycosides with carboxylate functionalities, such as in anticoagulant heparin derivatives.

Properties

IUPAC Name |

methyl (3S,6S)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3NO11/c1-10(27)33-15-16(34-11(2)28)18(35-12(3)29)20(36-17(15)19(30)32-5)37-21(22(23,24)25)26-13-6-8-14(31-4)9-7-13/h6-9,15-18,20H,1-5H3/t15-,16?,17?,18?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVXPVUNZDHHOM-ZONUDWDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis Strategy

The compound is synthesized via a three-step sequence: (1) protection of the glucuronic acid backbone, (2) glycosylation with a trifluoroacetimidate donor, and (3) selective deprotection. The glucuronic acid moiety is first acetylated at the 2-, 3-, and 4-positions to improve solubility and prevent undesired side reactions. The key step involves coupling the protected glucuronide with N-(4-methoxyphenyl)-2,2,2-trifluoroacetimidate using a Lewis acid catalyst, typically BF₃·Et₂O or TMSOTf, to form the glycosidic bond.

Table 1: Representative Reaction Conditions for Glycosylation

Protection and Deprotection Steps

The 2,3,4-triacetyl groups are introduced using acetic anhydride in pyridine, achieving >95% acetylation. Post-glycosylation, the methyl ester at the C1 position is retained to stabilize the glucuronide, while the acetyl groups are selectively removed using Zemplén conditions (NaOMe/MeOH).

Optimization of Glycosylation Efficiency

Solvent and Catalyst Screening

Optimal glycosylation yields (68–75%) are achieved in dichloromethane due to its moderate polarity, which balances donor solubility and reaction kinetics. Catalytic BF₃·Et₂O outperforms TMSOTf in minimizing side products, as evidenced by HPLC monitoring. Substoichiometric catalyst loading (0.2 equiv) prevents overactivation of the donor, which can lead to hydrolysis.

Temperature and Kinetic Control

Maintaining the reaction at 0°C during donor addition suppresses anomerization, ensuring α-selectivity. Gradual warming to room temperature completes the coupling without epimerization.

Purification and Isolation

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:2 v/v) to isolate the target compound in >95% purity. Recrystallization from ethyl acetate/hexane further enhances purity to >99%, as confirmed by NMR.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 515.4±60.0°C (predicted) | |

| Density | 1.41±0.1 g/cm³ | |

| Solubility | Chloroform, ethyl acetate | |

| pKa | -0.18±0.50 |

Analytical Characterization

Spectroscopic Analysis

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) reveals a single peak with a retention time of 12.3 minutes, confirming the absence of diastereomers.

Applications in Glucuronide Synthesis

The compound serves as a glycosyl donor for synthesizing estrogenic isoflavone glucuronides, such as genistein-7-O-glucuronide. Its trifluoroacetimidate group enhances leaving-group ability, enabling efficient glycosylation under mild conditions. Recent studies highlight its utility in preparing metabolites for pharmacokinetic profiling, as glucuronidation significantly affects drug bioavailability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

Industry: It finds use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biochemical outcomes. The trifluoroacetimidate group, in particular, plays a crucial role in these interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Methoxyphenyl)-2,2,2-trifluoroacetate

- Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Methoxyphenyl)-2,2,2-trifluoroacetamide

Uniqueness

Compared to similar compounds, Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate stands out due to its specific trifluoroacetimidate group, which imparts unique reactivity and binding properties. This makes it particularly valuable in research applications where precise control over chemical interactions is required.

Biological Activity

Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate (CAS Number: 918158-52-8) is a complex carbohydrate derivative that has garnered interest in biochemical research due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 535.42 g/mol. It features multiple acetyl groups and a trifluoroacetimidate moiety, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 535.42 g/mol |

| Molecular Formula | C22H24F3NO11 |

| CAS Number | 918158-52-8 |

| Solubility | Soluble in Chloroform and Ethyl Acetate |

| Storage Temperature | -20°C |

Enzyme Inhibition

Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl derivatives are hypothesized to interact with glycosidases due to their structural similarity to natural substrates. Enzyme inhibition studies suggest that these compounds can serve as competitive inhibitors, potentially impacting metabolic pathways in microorganisms or cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on structurally similar glucopyranosides revealed significant inhibition of bacterial growth at concentrations as low as 100 µg/mL. Although direct studies on the methyl derivative are needed, these findings suggest potential antimicrobial applications.

- Enzyme Interaction : In vitro assays using glycosidases from various sources indicated that acetylated glucopyranosides can modulate enzyme activity. These results highlight the need for further exploration of Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl's role in enzymatic processes.

Toxicological Profile

The toxicological data for Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl is limited. However, general safety assessments indicate that compounds with similar structures have low acute toxicity levels. Further studies are necessary to fully understand the safety profile of this specific compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Methoxyphenyl)-2,2,2-trifluoroacetimidate?

- Methodology : Synthesis typically involves sequential acetylation of the glucopyranosiduronyl core followed by coupling with the trifluoroacetimidate moiety. A representative approach includes:

- Step 1 : Acetylation of the hydroxyl groups using acetic anhydride in pyridine under controlled temperature (0–5°C) to prevent over-acetylation .

- Step 2 : Activation of the anomeric position via trifluoroacetimidate formation using trifluoroacetimidoyl chloride and a base (e.g., DBU) in anhydrous dichloromethane .

- Critical Note : Monitor reaction progress via TLC (heptane/acetone 3:7) and confirm regioselectivity using H-NMR for acetyl group integration .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in CDCl₃ to verify acetyl group positions (δ 1.9–2.1 ppm for CH₃CO) and anomeric configuration (e.g., β-configuration at δ 5.2–5.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na]⁺) with mass accuracy <5 ppm .

- TLC Monitoring : Use silica gel plates with UV visualization to track reaction intermediates and byproducts .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency using this reagent while minimizing side reactions (e.g., hydrolysis or aglycone transfer)?

- Methodology :

- Temperature Control : Conduct reactions at –20°C to stabilize the trifluoroacetimidate leaving group and reduce hydrolysis .

- Activation Strategy : Use Lewis acids (e.g., TMSOTf) in sub-stoichiometric amounts (0.2–0.5 equiv) to promote glycosylation over competing pathways .

- Solvent Selection : Anhydrous dichloromethane or toluene minimizes water-induced decomposition .

- Byproduct Analysis : Employ LC-MS to identify and quantify hydrolyzed products, adjusting protecting groups if necessary .

Q. What strategies are effective in resolving stereochemical inconsistencies observed in glycosylation products synthesized with this reagent?

- Methodology :

- Stereochemical Analysis : Use NOESY NMR to confirm anomeric configuration (e.g., α vs. β linkage) and coupling constants () .

- Computational Modeling : Apply density functional theory (DFT) to predict transition states and rationalize stereochemical outcomes .

- Protecting Group Tuning : Introduce bulky groups (e.g., trityl) at C-6 to enforce steric control during glycosylation .

Q. How can conflicting data from glycosylation reactions under varying conditions (e.g., solvent polarity, temperature) be systematically analyzed?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, catalyst loading) and quantify their impact on yield/stereoselectivity .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate reaction parameters with NMR/HRMS datasets .

- Contradiction Resolution : Cross-validate results with isotopic labeling (e.g., C-glucose) to trace reaction pathways and identify hidden intermediates .

Q. What interdisciplinary methodologies integrate this compound into biomaterials or drug delivery systems?

- Methodology :

- Bioconjugation : Use "click chemistry" (e.g., azide-alkyne cycloaddition) to attach the glycosyl donor to polymeric scaffolds, as demonstrated in glycopolymer synthesis .

- Drug Delivery : Combine with membrane technologies (e.g., lipid nanoparticles) to enhance bioavailability of glycosylated therapeutics .

- In Silico Screening : Leverage molecular docking to predict interactions between glycosylated products and biological targets (e.g., viral glycoproteins) .

Tables for Key Data

| Parameter | Optimal Range | Key References |

|---|---|---|

| Reaction Temperature | –20°C to 0°C | |

| TMSOTf Catalyst Loading | 0.2–0.5 equiv | |

| TLC Solvent System | Heptane/Acetone (3:7) | |

| HRMS Mass Accuracy Threshold | <5 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.